molecular formula C18H11Cl B8236361 3-Chlorochrysene

3-Chlorochrysene

Cat. No.: B8236361
M. Wt: 262.7 g/mol
InChI Key: GLWRUZZCCWGEMX-UHFFFAOYSA-N
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Description

3-Chlorochrysene: is an organic compound with the molecular formula C18H11Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, where a chlorine atom is substituted at the third position of the chrysene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorochrysene typically involves the chlorination of chrysene. One common method is the direct chlorination of chrysene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity chrysene and chlorine gas, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorochrysene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its hydrogenated forms.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of this compound-1,2-dione.

    Reduction: Formation of 3-chlorodihydrochrysene.

    Substitution: Formation of 3-methoxychrysene or 3-ethoxychrysene.

Scientific Research Applications

Chemistry: 3-Chlorochrysene is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds.

Biology and Medicine: Research is ongoing to explore the biological activity of this compound and its derivatives. It is studied for its potential use in developing new pharmaceuticals and understanding its interactions with biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chlorochrysene involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate its effects at the molecular level.

Comparison with Similar Compounds

    Chrysene: The parent compound without the chlorine substitution.

    1-Chlorochrysene: Chlorine substituted at the first position.

    2-Chlorochrysene: Chlorine substituted at the second position.

    4-Chlorochrysene: Chlorine substituted at the fourth position.

Comparison: 3-Chlorochrysene is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and physical properties. Compared to other chlorinated chrysenes, this compound may exhibit different reactivity patterns and biological activities, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

3-chlorochrysene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWRUZZCCWGEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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